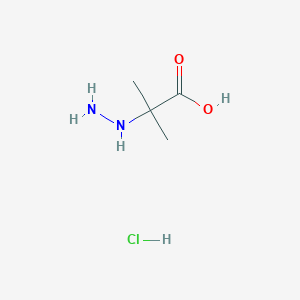
2-Hydrazinyl-2-methylpropanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-2-methylpropanoic acid hydrochloride, also known as HMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a hydrazine derivative that has a carboxylic acid group attached to it. The synthesis of HMPH is relatively simple and can be achieved using a few different methods. In
Applications De Recherche Scientifique
Enzymatic Inhibition and Biological Interactions
- The hydrazino analog of α-methyldopa, similar in structure to 2-Hydrazinyl-2-methylpropanoic acid, acts as a potent inhibitor of DOPA decarboxylase in vitro and has effects on serotonin metabolism in vivo, suggesting potential for exploring enzyme inhibition mechanisms and therapeutic applications (Porter et al., 1962).
Nucleic Acid Modifications
- The base modification of nucleic acids by 2-nitropropane induces specific changes, including the formation of 2-hydrazinohypoxanthine, showcasing the compound's role in biological alterations and potential in studying carcinogenesis (Sodum & Fiala, 1998).
Synthetic Chemistry Applications
- Hydrazoic acid, utilized in synthetic chemistry for the preparation of various compounds, demonstrates the versatility of hydrazine derivatives in facilitating complex chemical reactions under safe conditions (Gutmann et al., 2012).
- The study on the hydration of pyruvic acid to its geminal-diol in a water-restricted environment showcases the utility of hydrazine derivatives in exploring chemical transformations under unique conditions (Maron et al., 2011).
Environmental and Other Applications
- Research into the hydrodechlorination of chlorinated organic compounds in water on Pd catalysts identifies hydrazine as a potential hydrogen donor, illustrating environmental applications in reducing toxic pollutants (Kopinke et al., 2004).
Propriétés
IUPAC Name |
2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-4(2,6-5)3(7)8;/h6H,5H2,1-2H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDDDSQRZYPMEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-({[3-methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amino)acetamide](/img/structure/B2413008.png)
![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

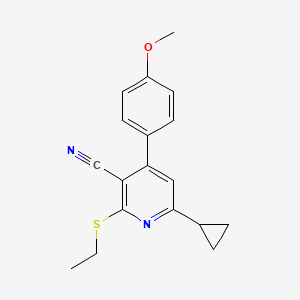
![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)
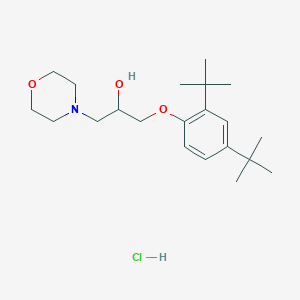
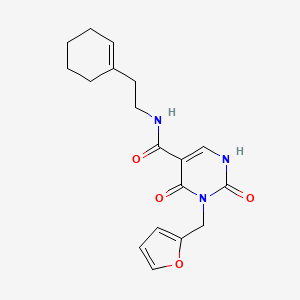
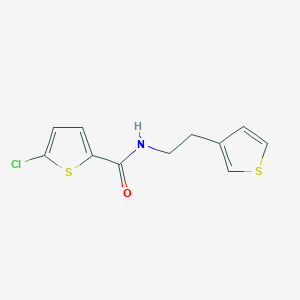

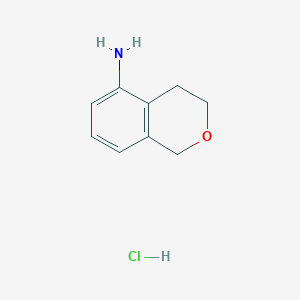
![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)